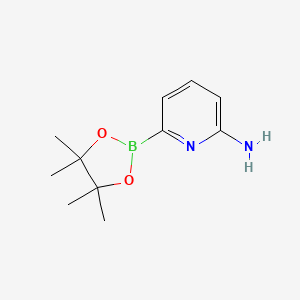

6-Aminopyridine-2-boronic acid pinacol ester

説明

6-Aminopyridine-2-boronic acid pinacol ester is an important raw material and intermediate used in organic synthesis . It’s often used in pharmaceuticals, agrochemicals, and dyestuffs . It’s also used in Suzuki reactions .

Synthesis Analysis

The synthesis of this compound involves Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The methodology also cleanly converts boronic esters, such as pinacol boronic esters, to a mixture of organotrifluoroborate and pinacol .科学的研究の応用

Synthesis of Amino-Imidazopyridines

6-Aminopyridine-2-boronic acid pinacol ester is a versatile building block in the rapid and efficient synthesis of various 2,6-disubstituted-3-amino-imidazopyridines. It is utilized in microwave-assisted one-pot cyclization/Suzuki coupling approaches, demonstrating its robustness and versatility in creating diverse compound libraries. This process underlines the significant tolerance of the boronate functional group to Lewis acid catalyzed cyclizations, followed by clean Pd(0)-catalyzed Suzuki coupling reactions in the presence of magnesium salts (Dimauro & Kennedy, 2007).

Analytical Challenges in Pharmaceutical Synthesis

This compound has been used as a starting material in the synthesis of development compounds, necessitating chromatographic purity methods for quality assessment. Its susceptibility to facile hydrolysis poses unique analytical challenges, requiring unconventional approaches for stabilization and adequate solubilization during reversed-phase chromatographic analysis (Zhong et al., 2012).

Cooperative Substrate Binding in Metal-Catalyzed Reactions

In the field of metal-catalyzed reactions, this compound has been used to promote directed Lewis acid/base interactions, especially in the context of a frustrated Lewis pair accessory functionality. This showcases its role in enabling cooperative substrate binding and the formation of novel complexes (Tutusaus et al., 2013).

Development of Synthesis Methods

Its role in the development of practical and cost-effective synthesis methods for other boronic acids is notable. It has been used in large-scale Suzuki–Miyaura borylation processes, highlighting its effectiveness in such synthetic pathways (Patel et al., 2016).

将来の方向性

The future directions of research on 6-Aminopyridine-2-boronic acid pinacol ester could involve further development of the protodeboronation of pinacol boronic esters . This could lead to new transformations in organic synthesis . Additionally, the Suzuki–Miyaura coupling reaction could be further optimized for specific applications .

特性

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O2/c1-10(2)11(3,4)16-12(15-10)8-6-5-7-9(13)14-8/h5-7H,1-4H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIJBADVDMNGHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl 2-[(3-{[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]amino}propyl)amino]succinate](/img/structure/B3075547.png)

![1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B3075607.png)